molecular formula C10H13BrN2 B1372629 5-bromo-N-cyclopentylpyridin-2-amine CAS No. 1036468-34-4

5-bromo-N-cyclopentylpyridin-2-amine

Cat. No.: B1372629
CAS No.: 1036468-34-4
M. Wt: 241.13 g/mol
InChI Key: GODSMMHYDCNXOO-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentylpyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position and a cyclopentylamine substituent at the 2-position. Pyridine derivatives are pharmacologically significant, with applications in anti-tumor, anti-viral, and antimicrobial therapies due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

5-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSMMHYDCNXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentylpyridin-2-amine typically involves the bromination of N-cyclopentyl-2-pyridinamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques as those used in laboratory settings. The process would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopentylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-N-cyclopentylpyridin-2-amine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesis methods, and relevant case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarities to known bioactive compounds allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. A notable example involves the synthesis of related compounds that inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance, the compound has been linked to the preparation of palbociclib, a CDK4/6 inhibitor used in cancer therapy .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Pyridine derivatives are often explored for their effects on neurotransmitter systems.

Case Study: Potential Antidepressant Effects

Studies have shown that modifications in the pyridine structure can lead to compounds with antidepressant-like effects in animal models. The cyclopentyl substitution may enhance binding affinity to serotonin receptors, suggesting potential applications in treating depression .

Synthetic Chemistry

The synthesis of this compound involves several key steps that highlight its utility in synthetic organic chemistry.

Synthesis Overview

The compound can be synthesized through various methods, including:

  • Bromination Reactions: Utilizing bromine or N-bromosuccinimide (NBS) in the presence of solvents such as DMF or DMSO.
  • Amidation Reactions: Condensing cyclopentylamine with appropriate pyridine derivatives to form the desired amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 5-bromo-N-cyclopentylpyridin-2-amine, highlighting substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Synthesis References
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 331.19 3,4-Dimethoxybenzyl Forms hydrogen-bonded dimers in crystal packing; synthesized via reductive amination .
5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine C₁₂H₁₁BrN₂O 279.14 4-Methoxyphenyl Characterized by ¹³C-NMR; synthesized via copper-catalyzed N-arylation .
5-Bromo-N-phenylpyridin-2-amine C₁₁H₉BrN₂ 249.11 Phenyl Higher lipophilicity compared to methoxy derivatives; used as a pharmaceutical intermediate .
6-Bromo-N-cyclopropylpyridin-2-amine C₈H₁₀BrN₂ 214.08 Cyclopropyl Smaller substituent (cyclopropyl) reduces steric hindrance compared to cyclopentyl .
5-Bromo-N,N-dimethylpyridin-2-amine C₇H₉BrN₂ 201.07 N,N-Dimethyl Enhanced solubility in polar solvents due to methyl groups .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 Pyrimidine core, Cl at 2-position Higher molecular complexity; synthesized via SNAr reaction with cyclopentylamine .

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The cyclopentyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., cyclopropyl) or aromatic groups (e.g., phenyl, benzyl). This enhances membrane permeability but may reduce aqueous solubility .
  • Methoxy groups (e.g., in 4-methoxyphenyl derivatives) introduce moderate polarity, balancing solubility and bioavailability .

Pyridine derivatives generally show greater metabolic stability compared to pyrimidines due to reduced susceptibility to enzymatic oxidation .

Synthetic Routes: Copper-Catalyzed Coupling: Used for aryl-substituted analogs (e.g., 5-bromo-N-(4-methoxyphenyl)pyridin-2-amine) under mild conditions . Reductive Amination: Employed for benzyl-substituted derivatives (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) using sodium cyanoborohydride . Nucleophilic Aromatic Substitution (SNAr): Key for halogenated pyrimidines (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) with cyclopentylamine .

Biological Activity :

  • Aryl-substituted derivatives (e.g., phenyl, benzyl) show enhanced anti-tumor activity due to π-π stacking interactions with biological targets .
  • Pyrimidine analogs are explored as kinase inhibitors, leveraging their hydrogen-bonding capabilities .

Biological Activity

5-Bromo-N-cyclopentylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H13_{13}BrN2_2 and features a bromine atom at the 5-position of the pyridine ring, along with a cyclopentyl group attached to the nitrogen atom. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Central Nervous System Effects : The compound has been studied for its agonist activity at serotonin receptors, particularly the 5-HT1A_1A receptor. This receptor is implicated in mood regulation and anxiety disorders, suggesting that this compound may have potential anxiolytic or antidepressant effects .
  • Neuroprotective Properties : There is evidence suggesting that derivatives of pyridin-2-amine compounds can exhibit neuroprotective effects in models of ischemia, indicating potential applications in neurodegenerative diseases .
  • Antihypertensive Activity : Similar compounds have shown antihypertensive properties through central mechanisms involving serotonin receptor modulation, which may also apply to this compound .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The following general procedure outlines its synthesis:

  • Starting Materials : The synthesis begins with 5-bromopyridine and cyclopentylamine.
  • Reaction Conditions : The reaction is usually carried out under basic conditions using solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Catalysts like palladium or copper salts may be employed to facilitate the coupling reaction.
  • Purification : The crude product is purified using column chromatography to isolate the desired amine.

Table 1: Summary of Biological Activities

Activity TypeDescription
Serotonin Receptor AgonistModulates 5-HT1A_1A receptors, potentially affecting mood and anxiety.
NeuroprotectionExhibits protective effects in ischemic models, indicating potential for neurodegenerative conditions.
AntihypertensiveMay lower blood pressure via central nervous system mechanisms.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective properties of pyridin-2-amine derivatives, researchers found that compounds similar to this compound significantly reduced neuronal cell death in hypoxic conditions. These findings suggest that modifications to the pyridine structure can enhance neuroprotective efficacy, making this class of compounds promising for further development in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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